2,3,4-Trimethoxycinnamic acid

Coordination Chemistry Antibacterial Materials Bioinorganic Chemistry

Researchers requiring the specific 2,3,4-trimethoxy substitution pattern for SAR studies or coordination polymer synthesis often encounter supply gaps, as most commercial sources carry the 3,4,5-regioisomer with divergent properties. - Unique ligand geometry (X-ray confirmed) enables supramolecular architectures unattainable with other regioisomers. - Quantifiable red shift (438→475 nm) upon Cd(II) coordination for tunable photoluminescent materials. - Cd(II) complex shows validated antibacterial activity against S. aureus & P. aeruginosa for antimicrobial coating R&D. Supplied with ≥98% purity; global shipping with full documentation.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 116406-19-0
Cat. No. B176962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethoxycinnamic acid
CAS116406-19-0
Synonyms(Z)-3-(2,3,4-trimethoxyphenyl)acrylic acid
3-(2,3,4-trimethoxyphenyl)acrylic acid
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC
InChIInChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+
InChIKeyZYOPDNLIHHFGEC-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes5 g / 15 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethoxycinnamic Acid: Overview & Key Features


2,3,4-Trimethoxycinnamic acid (CAS 116406-19-0, also known as trans-2,3,4-trimethoxycinnamic acid or (2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid) is a phenylpropanoid derivative characterized by the specific placement of three methoxy groups on the ortho, meta, and para positions of its phenyl ring [1]. With a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol, this compound serves as a versatile intermediate and ligand in synthetic chemistry and materials science [1]. Its unique regioisomeric substitution pattern distinguishes it from other trimethoxycinnamic acid analogs, directing specific interactions in biological systems and influencing the photophysical properties of its metal complexes [2].

Regioisomer-specific ligand for coordination chemistry
Methoxylation pattern SAR scaffold for bioactivity studies
Photoluminescent complex formation with quantifiable emission shifts

2,3,4-Trimethoxycinnamic Acid vs. Generic Analogs


While cinnamic acid derivatives are a broad and widely researched class, the precise pattern of methoxylation on the phenyl ring is the primary determinant of a specific compound's biological activity, physicochemical properties, and binding affinity [1]. Simple substitution of 2,3,4-trimethoxycinnamic acid with a different regioisomer, such as 3,4,5-trimethoxycinnamic acid, or a less substituted analog like 4-methoxycinnamic acid, will result in a fundamentally different molecule with divergent properties. This is due to altered electron density distribution, steric hindrance, and hydrogen-bonding capabilities, which directly impact interactions with biological targets like enzymes and receptors, as well as the compound's behavior as a ligand in the formation of coordination polymers [2].

Methoxy position (2,3,4 vs. 3,4,5) alters electron density and steric hindrance; binding interaction may shift.
Regioisomeric substitution influences H-bonding and metal coordination geometry; analogue not directly interchangeable.
4-Methoxy or less substituted analogs lack the same photophysical and SAR profile; target engagement context may differ.

2,3,4-Trimethoxycinnamic Acid: Performance Evidence


Antibacterial Activity of a Cd(II) Complex

A Cd(II) coordination polymer, synthesized using 2,3,4-trimethoxycinnamic acid (HTmca) as a ligand, demonstrated significant antibacterial activity in agar well diffusion assays. The complex {[Cd(C12H13O5)2(4,4′-bpy)(H2O)2]}n (Cd-Tmca-bpy) produced quantifiable zones of inhibition against both Gram-positive and Gram-negative bacterial strains, which is a direct measure of its bacteriostatic efficacy [1]. While this study evaluates the complex, the ligand's role is crucial in defining the structure and, consequently, the biological activity of the final coordination polymer, differentiating it from complexes formed with other cinnamic acid derivatives.

Antibacterial complex activity
Reported
Cd(II) complex formed inhibition zones against P. aeruginosa and S. aureus (well diam. 3 mm, 20 µL of 2 mg/mL DMSO)
Supports antibacterial coordination polymer research
Complex-specific; ligand substitution pattern critical for bioactivity
Coordination Chemistry Antibacterial Materials Bioinorganic Chemistry

Cholinesterase Inhibition Potential

Cinnamic acid derivatives are a known class of cholinesterase inhibitors, an activity relevant to Alzheimer's disease research [1]. While direct, head-to-head IC50 data for 2,3,4-trimethoxycinnamic acid is not available in the primary literature, studies on related trimethoxycinnamates provide a class-level inference. For instance, a 2-chlorophenyl ester of 3,4,5-trimethoxycinnamic acid exhibited an IC50 of 46.18 µM against acetylcholinesterase (AChE) and 32.46 µM against butyrylcholinesterase (BChE) [2]. The specific 2,3,4-substitution pattern is expected to yield a distinct inhibition profile compared to the 3,4,5-isomer, as the position of methoxy groups critically influences binding to the enzyme's active site.

Cholinesterase inhibition class
Class-level
3,4,5-trimethoxycinnamate ester shows AChE IC50 46.18 µM, BChE IC50 32.46 µM; no direct 2,3,4-isomer data
Regioisomeric identity likely critical for SAR; distinct inhibition profile expected
Direct IC50 for 2,3,4-isomer unavailable; class-level inference only
Enzyme Inhibition Neuropharmacology Alzheimer's Disease

Antioxidant Capacity – Methoxylation SAR

The antioxidant activity of cinnamic acids is well-established and is primarily attributed to the number and position of hydroxyl and methoxy groups on the aromatic ring [1]. While specific DPPH IC50 values for 2,3,4-trimethoxycinnamic acid are not reported, class-level data indicates that methoxy-substituted cinnamic acids possess radical scavenging capabilities. For example, 3,4-dihydroxycinnamic acid (caffeic acid) shows a DPPH IC50 of 24.5 µg/mL [2]. The 2,3,4-trimethoxy substitution pattern is expected to confer a different level of antioxidant potency compared to the more commonly studied 3,4-dihydroxy or 4-hydroxy-3-methoxy analogs, making it a distinct entity for investigating structure-activity relationships in antioxidant research.

Antioxidant capacity SAR
Class-level
Caffeic acid DPPH IC50 = 24.5 µg/mL; radical scavenging reported for methoxy-substituted cinnamic acids
Unique 2,3,4-substitution provides data point for methoxylation SAR studies
Direct DPPH IC50 for 2,3,4-isomer unavailable
Free Radical Scavenging Antioxidant Assays Oxidative Stress

Photoluminescent Properties in Complexes

When employed as a ligand, 2,3,4-trimethoxycinnamic acid (HTmca) imparts specific photoluminescent properties to its metal complexes. The free ligand HTmca exhibits an emission maximum at λem = 438 nm upon excitation at λex = 330 nm [1]. Upon coordination to Cd(II) to form the complex Cd-Tmca-bpy, the emission maximum undergoes a pronounced red shift to 475 nm [1]. This shift is a direct consequence of the ligand's interaction with the metal center and is specific to the 2,3,4-trimethoxycinnamic acid ligand. This property is not universally shared by all cinnamic acid derivatives and can be used to engineer materials with specific optical characteristics.

Photoluminescent emission
Reported
HTmca λem = 438 nm (λex 330 nm); Cd-Tmca-bpy complex λem = 475 nm (red shift 37 nm)
Enables design of tunable luminescent coordination materials
Solid-state fluorescence at room temperature
Photoluminescence Coordination Polymers Optical Materials

2,3,4-Trimethoxycinnamic Acid: Applications


Antimicrobial Coordination Polymers

Given the demonstrated antibacterial activity of the Cd(II)-2,3,4-trimethoxycinnamic acid complex against S. aureus and P. aeruginosa [1], this compound is a strategic precursor for developing novel coordination polymers with potential applications in antimicrobial coatings, biomedical devices, or packaging materials. Its unique ligand geometry, as revealed by X-ray crystallography, allows for the construction of specific supramolecular architectures that are not achievable with other regioisomers [1].

Tunable Photoluminescent MOFs

The quantifiable red shift in emission wavelength (from 438 nm to 475 nm) observed upon coordination of 2,3,4-trimethoxycinnamic acid with Cd(II) [1] positions this compound as a valuable building block for creating tunable photoluminescent materials. Researchers can use it to design and synthesize MOFs or coordination polymers with specific emission properties for applications in optical sensors, light-emitting devices, or security inks.

Cholinesterase & Antioxidant SAR Studies

Based on class-level evidence for cinnamic acid derivatives as cholinesterase inhibitors [2] and antioxidants [3], 2,3,4-trimethoxycinnamic acid serves as a critical tool compound for SAR studies. Its specific 2,3,4-substitution pattern provides a unique comparative data point against the more widely studied 3,4,5-isomer and other analogs, enabling researchers to deconvolute the role of methoxy group position on biological activity. This is essential for the rational design of more potent and selective drug candidates.

Application
Selection Property
Validation Focus
Antimicrobial coordination polymer research
Ligand geometry and supramolecular architecture
Antibacterial activity in metal complexes
Photoluminescent MOF studies
Emission red shift upon metal coordination
Solid-state photoluminescence characterization
Cholinesterase and antioxidant SAR studies
Unique 2,3,4-methoxylation pattern
Comparative IC50 and DPPH assays across regioisomers

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